Methyl 4-methylenecyclohexane carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

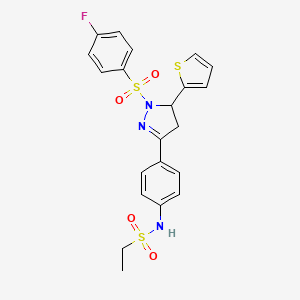

“Methyl 4-methylenecyclohexane carboxylate” is an organic compound with the molecular formula C9H14O2 . It is also known as “4-Methylcyclohexene-1” and "4-Methylcyclohexene" . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of “Methyl 4-methylenecyclohexane carboxylate” could involve an acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an SN2 reaction with protonated diazomethane to produce the methyl ester .Molecular Structure Analysis

The molecular structure of “Methyl 4-methylenecyclohexane carboxylate” is characterized by a cyclohexane ring with a methylene (CH2) group at the 4th position and a methyl ester (COOCH3) group at the 1st position . The InChI code for this compound is1S/C9H14O2/c1-7-3-5-8(6-4-7)9(10)11-2/h8H,1,3-6H2,2H3 . Physical And Chemical Properties Analysis

“Methyl 4-methylenecyclohexane carboxylate” is a liquid at room temperature with a density of 0.995 g/mL at 25 °C . It has a molecular weight of 154.21 . The compound’s InChI key isSYRKANZKKKAWNJ-UHFFFAOYSA-N .

Scientific Research Applications

Combustion Chemistry and Fuel Surrogate Studies

A study by Wang et al. (2014) delves into the pyrolysis and combustion of methylcyclohexane as a representative cycloalkane component in fuel surrogates. This research is pivotal for understanding combustion chemistry and for developing kinetic models of larger cycloalkanes and practical fuels. The investigation identified a range of pyrolysis and flame intermediates, including cyclic C6- and C7-intermediates, providing critical data for the special formation channels of toluene and benzene in both pyrolysis and flame conditions. A comprehensive kinetic model with 249 species and 1570 reactions was developed, which included a new sub-mechanism of Methylcyclohexane (MCH), offering insights into methylcyclohexane consumption and the formation of toluene and benzene under various conditions (Wang et al., 2014).

Photochemistry and Synthesis

Research into the photochemistry of cycloalkenones, including studies on methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, highlights the selective photocyclization processes that these compounds undergo. Such studies are essential for understanding the synthesis of complex organic structures and their potential applications in various chemical industries (Anklam et al., 1985).

Material Science and Epoxy Resins

The investigation of (3-4-epoxycyclohexane) methyl-3′-4′-epoxycyclohexyl-carboxylate (EEC), a typical epoxy resin (EP), focuses on the thermal hazards associated with EPs in manufacturing processes. This study employed thermogravimetry to evaluate the runaway reactions for EEC, providing valuable information on thermal stability parameters and offering insights into optimizing safety and efficiency in EP manufacturing (Tong et al., 2014).

Catalysis and Hydrogen Production

The dehydrogenation of methylcyclohexane to toluene is explored as a method for hydrogen storage, leveraging the liquid organic hydrides system. Research by Yolcular and Olgun (2008) on Ni/Al2O3 catalysts emphasizes the importance of efficient catalysts and reaction engineering methods for enhancing the dehydrogenation process, which is critical for the chemical process and petroleum refining industries (Yolcular & Olgun, 2008).

Safety and Hazards

“Methyl 4-methylenecyclohexane carboxylate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It’s important to handle this compound with care and use appropriate personal protective equipment.

properties

IUPAC Name |

methyl 4-methylidenecyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-7-3-5-8(6-4-7)9(10)11-2/h8H,1,3-6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRKANZKKKAWNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=C)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346196 |

Source

|

| Record name | Methyl 4-methylenecyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methylenecyclohexane carboxylate | |

CAS RN |

71092-50-7 |

Source

|

| Record name | Methyl 4-methylenecyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 6-chloro-2-(2-oxo-2-(m-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2736296.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2736299.png)

![2-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2736305.png)